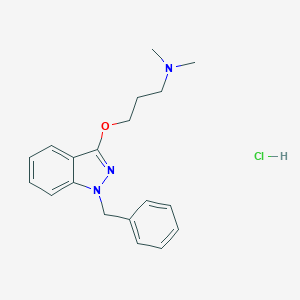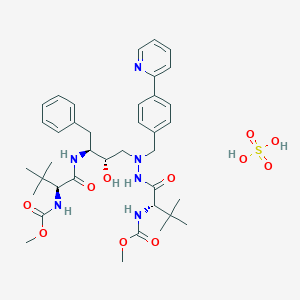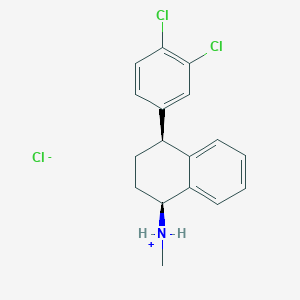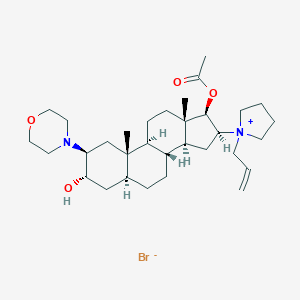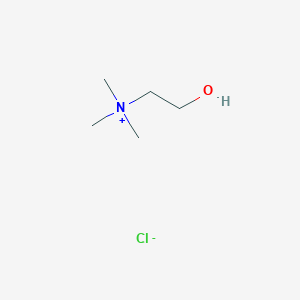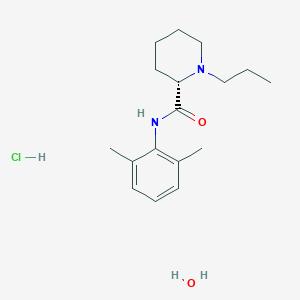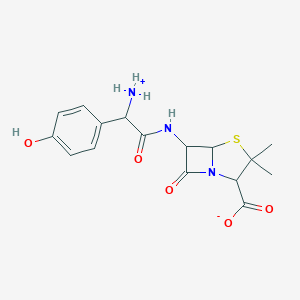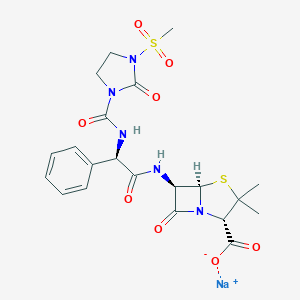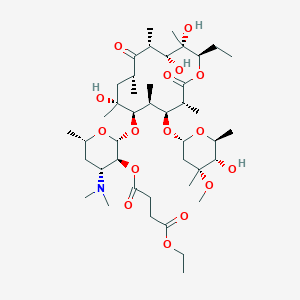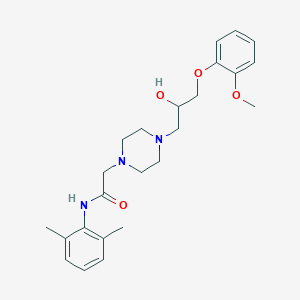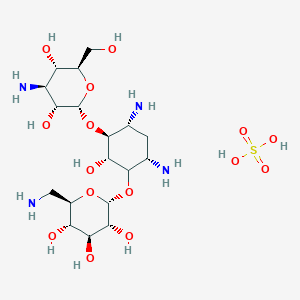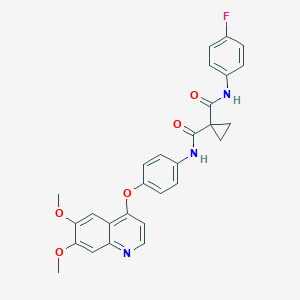
カボザンチニブ
概要
説明
Cabozantinib is a dicarboxylic acid diamide that is N-phenyl-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide in which the hydrogen at position 4 on the phenyl ring is substituted by a (6,7-dimethoxyquinolin-4-yl)oxy group. A multi-tyrosine kinase inhibitor, used (as its malate salt) for the treatment of progressive, metastatic, medullary thyroid cancer. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of quinolines, an organofluorine compound, an aromatic ether and a dicarboxylic acid diamide.
Cabozantinib was first approved in 2012 and is a non-specific tyrosine kinase inhibitor. It was initially approved in the US under the brand name Cometriq, which is indicated for the treatment of metastatic medullary thyroid cancer. In 2016, a capsule formulation (Cabometyx) was approved for the treatment of advanced renal cell carcinoma, and this same formulation gained additional approval in both the US and Canada in 2019 for the treatment of hepatocellular carcinoma in previously treated patients.
Cabozantinib is a Kinase Inhibitor. The mechanism of action of cabozantinib is as a Protein Kinase Inhibitor.
Cabozantinib is orally available kinase inhibitor and antineoplastic agent that is used in treatment of advanced, metastatic medullary thyroid cancer and refractory renal cell carcinoma. Cabozantinib is associated with a low rate of serum enzyme elevations during treatment and has been implicated with rare instances of clinically apparent, acute liver injury, some of which have been severe.
Cabozantinib is an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Cabozantinib strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.
See also: Cabozantinib s-malate (has salt form).
科学的研究の応用
髄様甲状腺癌の治療
カボザンチニブは、進行性転移性髄様甲状腺癌の治療に適応されています。 . この適応は、さまざまな癌の発症に重要な役割を果たす複数のチロシンキナーゼを阻害する能力に基づいています。 .
腎細胞癌の治療
カボザンチニブは、進行性腎細胞癌の治療にも用いられます。 . そのマルチキナーゼ阻害特性により、このタイプの癌の治療に有効です。 .
肝細胞癌の治療
カボザンチニブの別の適応は、ソラフェニブで治療を受けたことがある患者における肝細胞癌の治療です。 . この薬剤の複数のチロシンキナーゼを阻害する能力は、この状態の管理に役立ちます。 .
神経内分泌腫瘍の治療
カボザンチニブは、ランレオチドとの併用で、分化の進んだ神経内分泌腫瘍の治療における安全性と活性を研究されています。 . この薬剤は、c-METおよび血管内皮増殖因子受容体2(VEGFR2)の阻害など、これらの腫瘍の発症に重要な役割を果たしています。 .
軟部肉腫の治療
臨床試験では、カボザンチニブが、特定の軟部肉腫組織学的亜型を持つ患者に抗腫瘍活性を示すことが示されています。 . これには、肺胞軟部肉腫、未分化多形肉腫、骨外性粘液性軟骨肉腫、平滑筋肉腫が含まれます。
作用機序
Target of Action
Cabozantinib is a non-specific tyrosine kinase inhibitor . It primarily targets specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play crucial roles in tumor angiogenesis, metastasis, and oncogenesis .
Mode of Action
Cabozantinib suppresses metastasis, angiogenesis, and oncogenesis by inhibiting its primary targets . By blocking these receptor tyrosine kinases, Cabozantinib disrupts the signaling pathways that promote tumor growth and spread .
Biochemical Pathways
Cabozantinib affects multiple biochemical pathways involved in tumor growth and metastasis. It inhibits the VEGF pathway, which is crucial for tumor angiogenesis . It also blocks the MET and TAM (TYRO3, AXL, MER) family of kinases, which are involved in tumor cell survival, proliferation, and metastasis .
Pharmacokinetics
Cabozantinib has a long terminal plasma half-life of approximately 120 hours . It accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total cabozantinib-related AUC following a single 140-mg free base equivalent dose . Cabozantinib’s AUC can be influenced by various factors such as hepatic or renal impairment, concomitant cytochrome P450 3A4 inhibitor or inducer, and food intake .
Result of Action
Cabozantinib’s action results in the suppression of tumor growth and metastasis . It induces immunogenic cell death in cancer cells, triggering apoptosis and reducing cell viability . It also has a direct effect on dendritic cells, leading to changes in their migratory and costimulatory phenotype .
Action Environment
The action of Cabozantinib can be influenced by the tumor microenvironment. It promotes an immune-permissive tumor microenvironment, enhancing the efficacy of immunotherapies . Tumor heterogeneity can lead to regions of immune-poor tumor that may mediate early tumor immune escape and recurrence .
生化学分析
Biochemical Properties
Cabozantinib functions by binding in a fully reversible manner to the kinase domain, including the ATP-binding site . In biochemical assays, cabozantinib was a potent inhibitor of MET, VEGFR2, RET, and AXL .
Cellular Effects
Cabozantinib has been shown to have substantial cytotoxicity in various cell lines, leading to decreased intracellular reactive oxygen species levels, calcitonin levels, and cell migration, and increased cell death . It also disrupts the synthesis of an AML1-ETO fusion protein in a dose- and time-dependent manner .
Molecular Mechanism
Cabozantinib suppresses metastasis, angiogenesis, and oncogenesis by inhibiting receptor tyrosine kinases . It inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 .
Temporal Effects in Laboratory Settings
Cabozantinib displays a long terminal plasma half-life (~120 h) and accumulates fivefold by day 15 following daily dosing . More than half of the patients receiving cabozantinib required a dose reduction, while the rate of treatment discontinuation due to adverse events was low .
Dosage Effects in Animal Models
In mouse models, cabozantinib dramatically altered tumor pathology, resulting in decreased tumor and endothelial cell proliferation coupled with increased apoptosis and dose-dependent inhibition of tumor growth . A single dose exhibits antitumor efficacy for approximately 8 to 15 days in the models examined .
Metabolic Pathways
Cabozantinib is metabolized mostly by CYP3A4 and, to a minor extent, by CYP2C9 . Both enzymes produce an N-oxide metabolite .
Transport and Distribution
The volume of distribution of Cabozantinib is 349L . It has extensive plasma protein binding (≥ 99.7%) .
Subcellular Localization
While the exact subcellular localization of Cabozantinib is not explicitly stated in the literature, it is known that Cabozantinib is an orally available, multi-target tyrosine kinase inhibitor that inhibits KIT tyrosine kinase . Tyrosine kinases are typically located in the cytoplasm or are membrane-bound, suggesting that Cabozantinib likely localizes to these areas within the cell to exert its effects.
特性
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQOQHATWINJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233968 | |
| Record name | Cabozantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
COMETRIQ is practically insoluble in water. | |
| Record name | Cabozantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cabozantinib inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2. | |
| Record name | Cabozantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
849217-68-1 | |
| Record name | Cabozantinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabozantinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabozantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cabozantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849217-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CABOZANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C39JW444G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of cabozantinib and how does it interact with them?
A: Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, RET, and vascular endothelial growth factor receptor 2 (VEGFR2), along with other tyrosine kinases such as AXL, KIT, and TIE-2. [] Cabozantinib binds to the ATP-binding site of these kinases, preventing their phosphorylation and downstream signaling. []
Q2: What are the downstream effects of cabozantinib's inhibition of MET, VEGFR2, and RET?
A: Inhibition of MET disrupts cell proliferation, survival, and migration. [] VEGFR2 inhibition blocks angiogenesis, reducing tumor blood supply. [] RET inhibition, particularly relevant in medullary thyroid cancer (MTC), hinders the oncogenic signaling driven by RET mutations. []
Q3: What is the role of AXL inhibition by cabozantinib in cancer treatment?
A: AXL overexpression has been linked to resistance to other tyrosine kinase inhibitors in renal cell carcinoma (RCC). [] Cabozantinib's ability to target AXL may contribute to its efficacy in patients who have progressed on prior VEGFR-targeted therapies. []
Q4: How does cabozantinib's multi-kinase inhibition compare to single-target therapies in terms of efficacy?
A: Preclinical studies suggest that cabozantinib's multi-kinase inhibition, particularly targeting both MET and VEGF pathways, may offer a more comprehensive and durable response compared to single-target therapies. []
Q5: How does cabozantinib affect the tumor microenvironment?
A: Cabozantinib has been shown to modulate both the adaptive and innate immune responses in the tumor microenvironment. [] Studies show it can increase neutrophil infiltration and reduce regulatory T cell (Treg) infiltration, potentially leading to enhanced anti-tumor immunity. []
Q6: Can cabozantinib activate innate and adaptive immunity in renal cell carcinoma?
A: Research suggests that cabozantinib significantly increases the infiltration and anti-tumor function of both neutrophils and T cells in a murine RCC model. [] This activation of both innate and adaptive immunity appears to contribute to the drug's therapeutic effect. []
Q7: What is the molecular formula and weight of cabozantinib?
A7: This information is not readily available in the provided research articles. You can consult publicly available databases such as PubChem or DrugBank for this information.
Q8: Are there any specific spectroscopic data available for cabozantinib?
A8: The provided research articles do not contain detailed spectroscopic data. Consult chemical databases or the manufacturer's information for such data.
Q9: What is the primary route of administration for cabozantinib?
A: Cabozantinib is administered orally, as tablets or capsules. []
Q10: How is cabozantinib metabolized?
A: Cabozantinib is primarily metabolized by the cytochrome P450 3A4 enzyme. []
Q11: Does ethnicity significantly impact the pharmacokinetics of cabozantinib?
A: A population pharmacokinetics analysis indicated minimal differences in cabozantinib PK between individuals of Asian and non-Asian ethnicity. [] This suggests that cabozantinib's metabolism is not significantly influenced by genetic polymorphisms in cytochrome P450 3A4. []
Q12: Does cabozantinib carry a risk of drug-drug interactions?
A: Yes, cabozantinib has the potential to cause drug-drug interactions (DDIs) through inhibition of UDP-glucuronosyltransferase (UGT) 1A9. [] This could lead to increased systemic exposure of drugs primarily metabolized by UGT1A9. []
Q13: Does cabozantinib dose escalation impact circulating drug levels?
A: A comparison of pharmacokinetic data suggests that cabozantinib 80 mg tablets achieve comparable exposures to the FDA-approved 140 mg capsules (Cometriq®). [] This supports the potential for dose escalation in select patients with good tolerability. []
Q14: Are Cabometyx tablets and Cometriq capsules interchangeable?
A: No, Cabometyx and Cometriq are not bioequivalent and should not be used interchangeably. []
Q15: Has cabozantinib demonstrated activity against various cancer types in preclinical models?
A: Yes, preclinical studies have shown cabozantinib activity against a broad range of tumor types, including RCC, MTC, prostate cancer, breast cancer, and gastrointestinal stromal tumors (GIST). [, , , , ]
Q16: What specific effects has cabozantinib shown on tumor cells in preclinical models?
A: In various tumor models, cabozantinib has demonstrated effects on tumor cell proliferation, apoptosis, angiogenesis, and invasion. [, , ]
Q17: How does cabozantinib perform in patient-derived xenograft (PDX) models?
A: Cabozantinib has shown efficacy in PDX models of various cancers, including SCNPC (small cell neuroendocrine prostate cancer) [], GIST [], and colorectal cancer. [] These models provide a more accurate representation of human tumors and their response to treatment.
Q18: Has cabozantinib shown efficacy in clinical trials for advanced RCC?
A: In the Phase III METEOR trial, cabozantinib significantly improved progression-free survival (PFS), overall survival (OS), and objective response rate (ORR) in patients with advanced RCC following prior VEGFR-targeted therapy. [, ]
Q19: Does cabozantinib show similar efficacy in patients with and without bone metastases?
A: Subgroup analysis of the METEOR trial indicated that cabozantinib improved PFS, OS, and ORR in patients with advanced RCC, regardless of their bone metastases status. [] This suggests cabozantinib's effectiveness in addressing bone-related disease burden in RCC.
Q20: Has cabozantinib demonstrated efficacy in clinical trials for advanced hepatocellular carcinoma (HCC)?
A: The Phase III CELESTIAL trial showed that cabozantinib significantly improved OS and PFS compared to placebo in patients with advanced HCC previously treated with sorafenib. [, ]
Q21: Does cabozantinib provide benefit in HCC patients previously treated with immune checkpoint inhibitors?
A: Emerging real-world data suggest cabozantinib demonstrates good anti-tumor activity and survival outcomes with acceptable toxicity in HCC patients with prior treatment by ICIs. [, ]
Q22: Has cabozantinib shown clinical activity in patients with metastatic breast cancer?
A: A Phase II randomized discontinuation trial reported clinical activity of cabozantinib in patients with metastatic breast cancer, regardless of receptor status and prior treatment history. [] Observed effects included tumor shrinkage and impact on bone metastases. []
Q23: What is the efficacy of cabozantinib in advanced gastroesophageal adenocarcinoma (GEA), colorectal cancer (CRC), and hepatocellular carcinoma (HCC)?
A: A Phase Ib trial (CAMILLA) reported promising efficacy of cabozantinib plus durvalumab in advanced GEA, CRC, and HCC, with an ORR of 26.7%, DCR of 83.3%, median PFS of 4.5 months, and median OS of 9.1 months. []
Q24: What are the known mechanisms of resistance to cabozantinib?
A: One identified mechanism of resistance to cabozantinib in castration-resistant prostate cancer (CRPC) involves the induction of fibroblast growth factor receptor 1 (FGFR1) signaling. [] This upregulation of FGFR1 is driven by the YAP/TBX5 pathway and can bypass MET inhibition. []
Q25: Does cabozantinib show cross-resistance with other tyrosine kinase inhibitors?
A: While cabozantinib may overcome resistance to some TKIs due to its multi-kinase targeting, cross-resistance is possible, especially with drugs sharing similar targets. For instance, resistance to sunitinib in RCC may not necessarily predict sensitivity to cabozantinib due to potential shared resistance mechanisms. []
Q26: What are the common adverse events associated with cabozantinib?
A: The most frequent grade ≥ 3 adverse events reported in clinical trials include diarrhea, palmar-plantar erythrodysesthesia (PPE), fatigue, hypertension, and elevated aspartate aminotransferase (AST). [, ]
Q27: Can cabozantinib cause cardiovascular side effects?
A: Cabozantinib treatment carries a rare but serious risk of cardiomyopathy and heart failure. [, ] While the exact mechanism is not fully understood, it emphasizes the need for cardiac monitoring during treatment.
Q28: How does cabozantinib's safety profile compare to other tyrosine kinase inhibitors used for similar indications?
A: The safety profile of cabozantinib is generally comparable to other multi-kinase inhibitors used in similar settings, with similar types and frequencies of adverse events. []
Q29: Are there any biomarkers that can predict response to cabozantinib?
A: Research suggests that high microvascular density (MVD) and mast cell density (MCD) in mccRCC (metastatic clear cell renal cell carcinoma) are associated with better outcomes but do not specifically predict response to cabozantinib. []
Q30: Can biomarkers help identify patients who might benefit from cabozantinib combined with immunotherapy?
A: High tumor enrichment in neutrophil features, potentially induced by cabozantinib and anti-PD1 combination therapy, may be linked to less aggressive HCC tumors. [] This suggests that neutrophil-related biomarkers could guide patient selection for this combination.
Q31: How can biomarkers help monitor treatment response to cabozantinib?
A: Changes in bone biomarkers, such as a decline in plasma CTx (an osteoclast marker), have been observed in patients with bone metastases treated with cabozantinib. [] These changes may reflect the drug's effects on bone lesions and could be used to monitor treatment response.
Q32: How does cabozantinib compare to other approved second-line therapies for advanced RCC, such as everolimus, axitinib, and nivolumab?
A: In clinical trials and real-world data, cabozantinib has demonstrated superiority over everolimus in terms of PFS, OS, and ORR. [, , ] Comparisons with axitinib and nivolumab are less clear-cut, with evidence suggesting comparable efficacy but differing cost profiles. []
Q33: What resources are available for researchers studying cabozantinib?
A: Researchers can access various resources, including publicly available databases like PubChem and DrugBank for chemical information, clinical trial registries such as ClinicalTrials.gov for ongoing research, and scientific literature databases like PubMed for published research articles. Additionally, collaborative research consortia like the International Metastatic Renal Cell Carcinoma Database Consortium (IMDC) provide valuable real-world data. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
